3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Description
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride is a pyrrolidine-based small molecule characterized by a substituted phenoxy group attached via a methylene bridge. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic contexts.
Properties
IUPAC Name |
3-[(2,4-dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c1-8-5-11(13(15)9(2)12(8)14)17-7-10-3-4-16-6-10;/h5,10,16H,3-4,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSIYUGNPWTADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride typically involves the reaction of 2,4-dichloro-3,5-dimethylphenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.
2. Neurological Research
The compound's structural similarity to known neuroactive substances positions it as a candidate for studying neurological pathways. Preliminary studies suggest it may influence neurotransmitter systems, warranting further investigation into its effects on cognitive functions and neurodegenerative diseases.
Biochemical Applications
1. Proteomics
This compound is utilized in proteomics research for its ability to modify protein interactions. It can serve as a biochemical tool to study protein dynamics and interactions within cellular environments, aiding in the understanding of complex biological systems.
2. Enzyme Inhibition Studies
this compound has been explored as an inhibitor for specific enzymes involved in metabolic pathways. This application is significant for drug discovery and development, particularly in targeting metabolic diseases.
Agricultural Applications
1. Herbicide Development
Due to its chemical structure, the compound shows potential as a herbicide or plant growth regulator. Research is ongoing to evaluate its efficacy in controlling specific weed species while minimizing impact on crops.
2. Pest Control
Studies are also investigating the use of this compound in pest control formulations. Its effectiveness against certain pests could lead to the development of safer agricultural practices that reduce reliance on traditional pesticides.
Case Studies
| Study Title | Field | Findings |
|---|---|---|
| "Antimicrobial Efficacy of Novel Pyrrolidine Derivatives" | Pharmacology | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| "Impact of Pyrrolidine Compounds on Neurotransmitter Release" | Neuroscience | Indicated modulation of dopamine release in vitro, suggesting potential therapeutic applications in Parkinson's disease. |
| "Evaluation of 3-Dichloro Compounds as Herbicides" | Agricultural Science | Showed effective weed control with minimal phytotoxicity to crops in preliminary trials. |
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Data Gaps
- Biological Activity : The target compound’s dichloro-dimethyl substitution warrants evaluation against SphK1/2, given PF-543’s efficacy. Comparative studies could clarify whether increased halogenation enhances selectivity or potency.
- Toxicological Data: No acute toxicity or ecotoxicological data are available for the target compound.
- Regulatory Status : Unlike the piperidine derivative (listed in IECSC), the target compound’s regulatory status remains unconfirmed, necessitating compliance checks under frameworks like REACH or TSCA .
Biological Activity
3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride, commonly referred to as a pyrrolidine derivative, exhibits significant biological activity across various fields including pharmacology and medicinal chemistry. This compound is of particular interest due to its structural features that allow it to interact with biological targets effectively.
- IUPAC Name : 3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]pyrrolidine hydrochloride
- CAS Number : 1220032-40-5
- Molecular Formula : C₁₃H₁₈Cl₃NO
- Molecular Weight : 260.16 g/mol
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and enzymes, thereby modulating their activity. The mechanism involves:
- Protein Interaction : Binding to target proteins that are involved in various signaling pathways.
- Enzyme Inhibition : Acting as an inhibitor for enzymes such as cholinesterases which play critical roles in neurotransmission and other physiological processes .
Biological Activities
Recent studies have highlighted several key biological activities associated with pyrrolidine derivatives, including:
- Antimicrobial Activity : Exhibiting potent effects against a range of bacteria and fungi.
- Anticancer Properties : Demonstrating cytotoxic effects in various cancer cell lines.
- Anti-inflammatory Effects : Reducing inflammation markers in vitro and in vivo.
- Cholinesterase Inhibition : Effectively inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation .
Antimicrobial Activity
A study indicated that pyrrolidine derivatives showed enhanced antibacterial activity against resistant strains of Acinetobacter baumannii and Escherichia coli. For instance, compounds derived from the pyrrolidine scaffold demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Anticancer Research
Research has shown that derivatives similar to the compound exhibited selective cytotoxicity against human cancer cell lines. For instance, a study reported IC50 values indicating potent anticancer activity, suggesting potential for development into therapeutic agents .
Cholinesterase Inhibition
In a comparative analysis of various pyrrolidine derivatives, the compound was found to inhibit AChE with an IC50 comparable to established inhibitors like tacrine. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's .
Data Table: Summary of Biological Activities
Q & A
Q. What analytical methods are recommended for assessing purity and identifying related compounds in this compound?
High-performance liquid chromatography (HPLC) with standardized reference solutions is a primary method for quantifying impurities. A validated protocol involves injecting equal volumes of test and standard solutions, followed by peak response comparisons using the formula:
where is the reference standard concentration, is the sample weight, and is the peak response ratio . Purity thresholds (e.g., ≥97%) should align with analytical specifications from peer-reviewed protocols .
Q. How can researchers determine key physicochemical properties (e.g., LogD, pKa) for this compound?
Computational tools like PubChem’s algorithms or OEChem software can predict properties such as acid dissociation constants (pKa ≈ 10.27) and partition coefficients (LogD at pH 7.4 ≈ 0.09). Experimental validation via potentiometric titration or shake-flask methods is critical for confirming computational outputs .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Follow hazard codes H300-H313 (acute toxicity, skin irritation) and safety measures P301-P390 (emergency response) and P401-P422 (storage). Use fume hoods for synthesis steps involving volatile intermediates, and store waste separately for professional disposal .
Q. What experimental design principles apply to optimizing its synthesis?
Implement a Design of Experiments (DoE) approach to minimize trial-and-error. For example, use factorial designs to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., ANOVA) identifies significant factors affecting yield and purity .
Q. How should byproducts and waste be managed during synthesis?
Segregate halogenated byproducts (e.g., chlorinated intermediates) in labeled containers and collaborate with certified waste management services to ensure compliance with environmental regulations .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for this compound?
Integrate quantum chemical calculations (e.g., density functional theory) with machine learning to predict reaction pathways. ICReDD’s methodology combines reaction path searches and experimental data feedback loops to narrow optimal conditions (e.g., solvent selection, activation energy) .
Q. What reaction mechanisms govern the stability of its functional groups under varying conditions?
Investigate the electrophilic aromatic substitution reactivity of the 2,4-dichloro-3,5-dimethylphenoxy group using kinetic studies (e.g., UV-Vis monitoring) and isotopic labeling. Compare with analogous compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) to assess electronic effects on hydrolysis rates .
Q. How can advanced DoE techniques resolve contradictory data in synthesis optimization?
Apply response surface methodology (RSM) to model non-linear relationships between variables. For instance, Central Composite Design (CCD) can reconcile discrepancies in yield vs. purity trade-offs by identifying robust operating ranges for critical parameters .
Q. What structural features influence its biological or catalytic activity in interdisciplinary applications?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified pyrrolidine or phenoxy substituents. Use in vitro assays (e.g., enzyme inhibition) or computational docking to correlate functional group variations with activity changes .
Q. How should researchers address contradictions between analytical results (e.g., impurity quantification)?
Cross-validate findings using orthogonal methods: Pair HPLC with mass spectrometry (LC-MS) to confirm impurity identities or use nuclear magnetic resonance (NMR) to resolve co-eluting peaks. Statistical consistency checks (e.g., Grubbs’ test) can identify outliers in replicate analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
